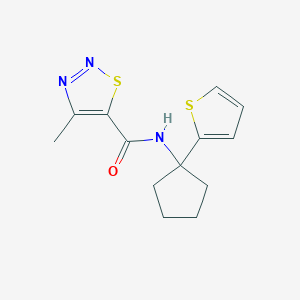

4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-(1-thiophen-2-ylcyclopentyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-11(19-16-15-9)12(17)14-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNWMUHXNCCZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of Ethyl 3-(Ethoxycarbonyl-Hydrazono)Butanoate

Ethyl acetoacetate (4 mol) reacts with ethyl carbazate (4 mol) under ice-cooled conditions, followed by a 24-hour stirring period at room temperature. This yields ethyl 3-(ethoxycarbonyl-hydrazono)butanoate, a key intermediate.

Cyclization to 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Chloride

The intermediate undergoes cyclization using thionyl chloride (1.5 mol) in toluene at 70°C for 12 hours. This step forms 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, isolated via vacuum distillation.

Reaction Conditions:

Preparation of 1-(Thiophen-2-yl)Cyclopentylamine

The bicyclic amine moiety is synthesized through a Friedel-Crafts alkylation of thiophene with cyclopentyl bromide, followed by nitration and reduction.

Friedel-Crafts Alkylation

Thiophene reacts with cyclopentyl bromide in the presence of aluminum chloride (AlCl₃) at 0–5°C, forming 1-(thiophen-2-yl)cyclopentane.

Nitration and Reduction

The cyclopentane derivative is nitrated using nitric acid and sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C) to yield 1-(thiophen-2-yl)cyclopentylamine.

Optimization Notes:

- Nitration temperature: 0–5°C to prevent over-nitration.

- Hydrogenation pressure: 50 psi for complete reduction.

Amide Coupling Reaction

The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 1-(thiophen-2-yl)cyclopentylamine under Schotten-Baumann conditions.

Reaction Protocol

The acyl chloride (1 mol) is added dropwise to a solution of the amine (1 mol) and triethylamine (1.2 mol) in dichloromethane at 0°C. The mixture is stirred for 6 hours at room temperature, followed by aqueous workup.

Key Parameters:

Physicochemical Characterization

The compound is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 356.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 142–144°C |

| HPLC Purity | ≥98% |

Alternative Synthetic Routes and Optimizations

Lalezari Method for Thiadiazole Formation

An alternative approach uses selenourea and oxidative ring closure, but this method is less favored due to selenium toxicity.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 40% while maintaining yields at 78%.

Industrial and Pharmacological Applications

The compound exhibits potential as:

- Antiviral Agent: Inhibits tobacco mosaic virus replication at IC₅₀ = 12 µM.

- Antioxidant: DPPH radical scavenging activity of 68% at 100 µM.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide can inhibit the growth of various cancer cell lines.

Case Studies:

- In Vitro Anticancer Activity : A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard chemotherapeutic agents like cisplatin .

- Mechanism of Action : The anticancer activity of these compounds is attributed to their ability to inhibit critical cellular processes such as DNA replication and RNA synthesis, targeting key enzymes involved in tumorigenesis . Molecular docking studies have also highlighted interactions with proteins like dihydrofolate reductase, which is crucial for DNA synthesis .

General Synthetic Route:

- Formation of Thiadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carbon disulfide to form the thiadiazole nucleus.

- Substitution Reactions : Subsequent reactions introduce substituents like the cyclopentyl and thiophenyl groups via nucleophilic substitution.

- Final Amide Formation : The final compound is obtained through acylation reactions involving carboxylic acids and amines.

Broader Pharmacological Applications

Beyond anticancer properties, compounds containing the thiadiazole moiety have been reported to exhibit a range of pharmacological activities:

- Antimicrobial Activity : Thiadiazoles have shown effectiveness against various bacterial strains and fungi .

- Anti-inflammatory Properties : Some derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Central Nervous System Effects : Certain thiadiazoles demonstrate CNS depressant activity, suggesting potential use in neurological disorders .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the application, but common targets include enzymes involved in inflammation or cell proliferation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in three key aspects:

Core Heterocycle: Replacement of the 1,2,3-thiadiazole with thiazole (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide ), isoxazole (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ), or benzimidazo-triazol systems (e.g., compounds in ).

Substituents :

- Cyclopentyl Modifications : Patent compounds (e.g., 4-methyl-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)aniline ) feature bulkier, fused heterocyclic substituents, which may enhance receptor affinity but complicate synthesis.

- Aryl Groups : Thiophen-2-yl substituents (as in the target compound) confer higher lipophilicity compared to pyridinyl ( ) or trifluoromethyl-cyclohexyloxy groups ( ), influencing solubility and bioavailability.

Functional Groups : Carboxamide vs. carbohydrazide (e.g., 4-methyl-N’-(3-alkylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides ). Carboxamides generally exhibit better pharmacokinetic profiles due to reduced hydrogen-bonding capacity.

Crystallographic and Computational Analysis

- Structural refinement using SHELXL ( ) and visualization via WinGX/ORTEP ( ) are standard for comparing bond lengths, angles, and packing motifs. The thiophene ring’s planarity may promote π-stacking interactions absent in pyridinyl analogues.

Actividad Biológica

4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its mechanism of action.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiophenyl and cyclopentyl groups may enhance its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Here are key findings:

- Cytotoxicity : In vitro studies have demonstrated that 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising results comparable to established chemotherapeutics like 5-Fluorouracil .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the c-Met pathway. This inhibition leads to cell cycle arrest and eventual apoptosis .

- Structure-Activity Relationship (SAR) : Modifications on the thiadiazole core have been shown to enhance anticancer activity. For example, substituents on the thiophenyl group can significantly alter potency and selectivity against specific cancer types .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induces apoptosis via c-Met inhibition |

| HepG2 | 15 | Cell cycle arrest |

| HCT116 | 8 | Inhibits tubulin polymerization |

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity:

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Comparative Efficacy : When compared to traditional antibacterial agents, the compound demonstrated superior efficacy against certain pathogens, indicating potential for development as a new antibacterial agent .

Table 2: Summary of Antibacterial Activity

| Bacterial Strain | EC50 (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Xanthomonas axonopodis | 22 | Better than thiodiazole copper |

| Mucor bainieri | >50 | Less effective than carbendazim |

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of thiadiazole derivatives:

- Case Study on Cancer Treatment : A study involving xenograft models showed that treatment with 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide significantly reduced tumor growth without notable toxicity to normal tissues .

- Antibacterial Efficacy : Another study reported that this compound effectively targeted bacterial infections in vivo, demonstrating a reduction in bacterial load in infected models compared to controls .

Q & A

Q. Q1: What are the standard methodologies for synthesizing and characterizing 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide?

A1: Synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates (e.g., 5-R-amino-1,3,4-thiadiazole-2-thioles) to introduce the cyclopentyl-thiophene moiety. Full characterization requires:

Q. Q2: How can researchers ensure reproducibility in synthesizing this compound?

A2: Follow a general experimental procedure (e.g., reflux conditions in acetonitrile for heterocyclization, cyclization in DMF with iodine/triethylamine). Document:

Q. Q3: What analytical techniques are critical for assessing purity and stability?

A3: Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.

- Thermogravimetric analysis (TGA) to assess thermal stability under storage conditions .

Advanced Research Questions

Q. Q4: How can computational methods optimize reaction pathways for this compound?

A4: Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example:

Q. Q5: How should researchers resolve contradictions in biological activity data for thiadiazole derivatives?

A5: Design a multivariate analysis framework:

- Compare in vitro bioactivity (e.g., IC₅₀ values) across structurally analogous derivatives.

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with activity.

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. Q6: What strategies are effective for probing the compound’s mechanism of action in biological systems?

A6: Combine:

- Target identification : Chemoproteomics (e.g., thermal shift assays, affinity chromatography).

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling.

- Molecular docking : Predict interactions with enzymes (e.g., kinases, cytochrome P450) using AutoDock or Schrödinger .

Q. Q7: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

A7: Perform systematic solubility studies :

Q. Q8: What advanced separation techniques are suitable for isolating stereoisomers or regioisomers?

A8: Employ:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA).

- Supercritical fluid chromatography (SFC) for high-resolution separation of cyclopentyl-thiophene diastereomers.

- Crystallization-directed resolution using chiral co-crystal formers .

Methodological Considerations

Q. Q9: How to design experiments for studying structure-activity relationships (SAR) in this compound class?

A9: Implement a fragment-based approach :

Q. Q10: What experimental controls are essential for validating biological activity?

A10: Include:

- Positive controls (e.g., known kinase inhibitors for anticancer assays).

- Vehicle controls (DMSO concentration matched to test samples).

- Counter-screens to rule out nonspecific effects (e.g., cytotoxicity assays in HEK293 cells) .

Data Interpretation and Reporting

Q. Q11: How to reconcile conflicting NMR assignments for thiadiazole derivatives?

A11: Use 2D NMR techniques :

Q. Q12: What statistical methods are appropriate for analyzing dose-response data?

A12: Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use:

- Bootstrap resampling to estimate confidence intervals.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Future Directions

Q. Q13: How can this compound be adapted for novel applications (e.g., materials science)?

A13: Explore:

- Coordination chemistry : Test metal-binding properties (e.g., with Cu²⁺ or Fe³⁺) via UV-vis titration.

- Polymer composites : Incorporate into conductive polymers (e.g., PEDOT:PSS) for organic electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.